T-Type Calcium Channel (Cav3.1/α1G) Antagonist Activity at 1 µM Distinguishes This β-Amino Acid from N-Type-Selective N-Methyl-L-leucine Amides
In whole-cell patch-clamp recordings from HEK293 cells expressing the human T-type calcium channel α1G subunit (Cav3.1), (S)-4-methyl-3-(methylamino)pentanoic acid demonstrated antagonist activity by inhibiting peak currents at a test concentration of 1 µM [1]. In contrast, the α-amino acid positional isomer N-methyl-L-leucine ((S)-4-methyl-2-(methylamino)pentanoic acid), when elaborated as the [4,4-bis(4-fluorophenyl)butyl]amide derivative, showed an IC₅₀ of 1.3 µM against N-type calcium channels (Cav2.2) in rat SCG neurons but substantially weaker activity at T-type channels [2]. This divergence in calcium channel subtype engagement—T-type (Cav3.1) for the free β-amino acid versus N-type (Cav2.2) for the α-amino acid amide derivative—reflects the fundamental pharmacophoric distinction imposed by the β-amino acid scaffold geometry.
| Evidence Dimension | Calcium channel subtype antagonist activity |
|---|---|
| Target Compound Data | Antagonist activity at T-type Cav3.1 (α1G); inhibition of peak currents at 1 µM (exact % inhibition not specified in available data) |
| Comparator Or Baseline | N-Methyl-L-leucine [4,4-bis(4-fluorophenyl)butyl]amide: IC₅₀ = 1.3 µM at N-type Cav2.2 in SCG neurons |
| Quantified Difference | Different primary calcium channel subtype target: T-type (Cav3.1) vs. N-type (Cav2.2); direct IC₅₀ comparison not available due to different assay formats |
| Conditions | Target compound: HEK293 cells expressing human Cav3.1, whole-cell patch-clamp at 1 µM [1]. Comparator: Rat SCG neurons, N-type Ca²⁺ currents, Indo-1 indicator [2]. |
Why This Matters
T-type calcium channels (Cav3.1–3.3) mediate distinct physiological processes (e.g., thalamic rhythm generation, pacemaking) from N-type channels (neurotransmitter release), meaning this compound addresses a different therapeutic target space, relevant for procurement decisions in pain, epilepsy, or cardiovascular research programs.
- [1] BindingDB. ChEMBL_513517 (CHEMBL978139). Assay description: Antagonist activity at T-type calcium channel α1G (Cav3.1) expressed in HEK293 cells assessed as inhibition of peak currents at 1 µM by whole-cell patch-clamp method. View Source
- [2] Snutch, T.P. et al. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 2000, 43(21), 3923–3931. IC₅₀ = 1.3 µM at N-type Ca²⁺ channels in SCG neurons. View Source
